3-Methylpyridine-2-boronic acid, monolithium salt
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Overview
Description
3-Methylpyridine-2-boronic acid, monolithium salt is a boronic acid derivative with the molecular formula C6H7BLiNO2 and a molecular weight of 142.88 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
The primary targets of “3-Methylpyridine-2-boronic acid, monolithium salt” are currently not well-defined in the literature. This compound is a boronic acid derivative, and boronic acids are known to interact with various biological targets, including enzymes and receptors. The specific targets for this compound remain to be identified .
Mode of Action
As a boronic acid derivative, it may interact with its targets through covalent bonding, given the ability of boronic acids to form reversible covalent complexes with proteins and other biological molecules .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including esterification and condensation reactions
Pharmacokinetics
The excretion of boronic acids typically occurs via the renal route .
Result of Action
The molecular and cellular effects of “this compound” are not well-documented. Given the reactivity of boronic acids, this compound may induce changes in protein function, gene expression, and cellular signaling pathways. These effects would be highly dependent on the specific targets of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of boronic acids. Furthermore, the biological environment (e.g., cellular context, presence of cofactors) can also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyridine-2-boronic acid, monolithium salt typically involves the reaction of 3-methylpyridine with a boron-containing reagent under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids or boronate esters . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Methylpyridine-2-boronic acid, monolithium salt undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or other nucleophiles can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.
Scientific Research Applications
3-Methylpyridine-2-boronic acid, monolithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine-3-boronic acid: Similar in structure but with different positional isomerism.
4-Methylpyridine-2-boronic acid: Another positional isomer with distinct chemical properties.
Pyridine-2-boronic acid: Lacks the methyl group, leading to different reactivity and applications.
Uniqueness
3-Methylpyridine-2-boronic acid, monolithium salt is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its isomers. This makes it particularly useful in certain synthetic applications where other boronic acids may not be as effective.
Properties
IUPAC Name |
lithium;hydroxy-(3-methylpyridin-2-yl)borinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BNO2.Li/c1-5-3-2-4-8-6(5)7(9)10;/h2-4,9H,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIPQENZVYUENU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].B(C1=C(C=CC=N1)C)(O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BLiNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674580 |
Source
|
Record name | Lithium hydrogen (3-methylpyridin-2-yl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-65-9 |
Source
|
Record name | Lithium hydrogen (3-methylpyridin-2-yl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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